molecular formula C10H19NO2 B1355600 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 65535-86-6

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B1355600
CAS No.: 65535-86-6
M. Wt: 185.26 g/mol
InChI Key: YLYCRECLQBDSHW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two oxygen atoms within the ring system. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane with an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain proteins, such as HCV protein NS4B, by binding to the active site and preventing the protein from functioning properly. This interaction can disrupt various biological processes and pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane include:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows it to interact with specific molecular targets in ways that other compounds may not, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYCRECLQBDSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCNCC2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496148
Record name 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65535-86-6
Record name 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
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3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Reactant of Route 3
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Reactant of Route 4
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Reactant of Route 5
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
Reactant of Route 6
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane

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